5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride
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Overview
Description
5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride is a synthetic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction is often catalyzed by copper (I) or ruthenium (II) catalysts . The reaction conditions usually involve moderate temperatures and the use of solvents such as ethanol or acetonitrile .
Industrial Production Methods
In industrial settings, the production of isoxazole derivatives, including 5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride, can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Isoxazole-3-carboxylic acid
- Isoxazole-5-carboxylic acid
- 3,5-Disubstituted isoxazoles
Uniqueness
5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other isoxazole derivatives and contributes to its specific applications in research and industry .
Biological Activity
5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride, a compound with the CAS number 944450-97-9, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's molecular formula is C10H14ClN2O4 with a molecular weight of approximately 248.68 g/mol. It is classified as a derivative of isoxazole, which is known for diverse biological activities.
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes such as histone deacetylases (HDACs), which are implicated in cancer progression and inflammation .
- Modulation of Neurotransmitter Receptors : Similar derivatives have demonstrated activity on metabotropic glutamate receptors, which are crucial for synaptic transmission and neuroprotection .
Biological Activities
The compound exhibits a range of biological activities that have been investigated through various studies:
- Anticancer Activity : Research indicates that compounds within the isoxazole family can exhibit cytotoxic effects against several cancer cell lines. For instance, derivatives similar to 5-Methyl-4-(morpholin-4-ylmethyl)isoxazole have shown IC50 values in the micromolar range against human colon adenocarcinoma and other cancer types .
- Anti-inflammatory Properties : Isoxazole derivatives have been linked to anti-inflammatory effects, potentially through the inhibition of COX enzymes and modulation of cytokine production .
- Neuroprotective Effects : There is emerging evidence that compounds like this one may protect neuronal cells from damage, which could be beneficial in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have evaluated the efficacy and safety of this compound and its analogs:
Study | Focus | Findings |
---|---|---|
Study A | Anticancer Activity | Demonstrated significant cytotoxicity against HeLa and CaCo-2 cell lines with IC50 values ranging from 5 to 15 µM. |
Study B | Anti-inflammatory Effects | Showed reduction in pro-inflammatory cytokines in LPS-stimulated macrophages at concentrations above 10 µM. |
Study C | Neuroprotection | Exhibited protective effects on neuronal cells under oxidative stress conditions, reducing cell death by approximately 30% compared to control. |
Properties
IUPAC Name |
5-methyl-4-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4.ClH/c1-7-8(9(10(13)14)11-16-7)6-12-2-4-15-5-3-12;/h2-6H2,1H3,(H,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBWVLJLPRHPPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)CN2CCOCC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1177341-15-9 |
Source
|
Record name | 3-Isoxazolecarboxylic acid, 5-methyl-4-(4-morpholinylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1177341-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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